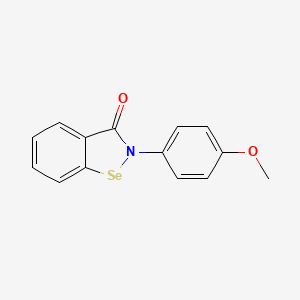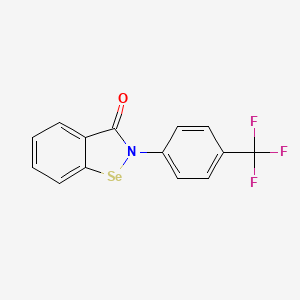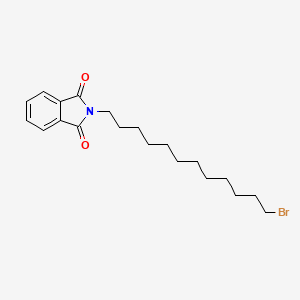
N-(12-Bromododecyl)phthalimide
概要
説明
N-(12-Bromododecyl)phthalimide is an organic compound that belongs to the class of phthalimides It is characterized by a phthalimide group attached to a 12-bromododecyl chain
準備方法
Synthetic Routes and Reaction Conditions
N-(12-Bromododecyl)phthalimide can be synthesized through a multi-step process. One common method involves the reaction of phthalimide with 1-bromododecane in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques.
化学反応の分析
Types of Reactions
N-(12-Bromododecyl)phthalimide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The phthalimide group can be reduced to form primary amines.
Oxidation: The alkyl chain can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Reduction: Primary amines are formed.
Oxidation: Carboxylic acids and other oxidized derivatives are produced.
科学的研究の応用
N-(12-Bromododecyl)phthalimide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is utilized in the development of functionalized polymers and surfactants.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
作用機序
The mechanism of action of N-(12-Bromododecyl)phthalimide depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromododecyl chain can facilitate membrane penetration, while the phthalimide group can engage in specific interactions with target molecules .
類似化合物との比較
Similar Compounds
N-(12-Aminododecyl)phthalimide: Similar structure but with an amine group instead of bromine.
N-(12-Hydroxydodecyl)phthalimide: Contains a hydroxyl group instead of bromine.
N-(12-Methoxydodecyl)phthalimide: Features a methoxy group in place of bromine.
Uniqueness
N-(12-Bromododecyl)phthalimide is unique due to the presence of the bromine atom, which makes it a versatile intermediate for further functionalization through nucleophilic substitution reactions. This property distinguishes it from its analogs with different functional groups.
特性
IUPAC Name |
2-(12-bromododecyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28BrNO2/c21-15-11-7-5-3-1-2-4-6-8-12-16-22-19(23)17-13-9-10-14-18(17)20(22)24/h9-10,13-14H,1-8,11-12,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFKXYCUILKIOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444566 | |
| Record name | N-(12-Bromododecyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82583-84-4 | |
| Record name | N-(12-Bromododecyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]ethan-1-one](/img/structure/B3057486.png)




![3-Oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B3057491.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl butanoate](/img/structure/B3057493.png)


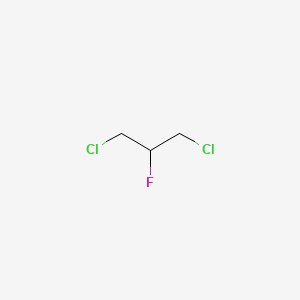
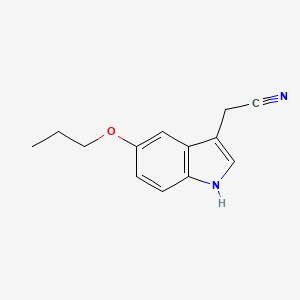
![4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3057502.png)
